molecular formula C16H19BN2O2 B12959246 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine

Cat. No.: B12959246
M. Wt: 282.1 g/mol
InChI Key: JLKWNFSUSMXGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is an organoboron compound that features a bipyridine core with a dioxaborolane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine typically involves the borylation of 2,2’-bipyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may involve more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized bipyridine derivatives .

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine exerts its effects involves its ability to form stable complexes with various metal ions. The bipyridine core acts as a chelating ligand, coordinating to metal centers and facilitating catalytic reactions. The dioxaborolane group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is unique due to its bipyridine core, which provides enhanced chelating ability and stability in coordination complexes. This makes it particularly useful in applications requiring robust and stable metal-ligand interactions .

Properties

Molecular Formula

C16H19BN2O2

Molecular Weight

282.1 g/mol

IUPAC Name

2-pyridin-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-7-11-19-14(12)13-9-5-6-10-18-13/h5-11H,1-4H3

InChI Key

JLKWNFSUSMXGFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.